2-Methylpentane-1-sulfonamide
Overview
Description
2-Methylpentane-1-sulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Methylpentane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA replication.
Mode of Action
Sulfonamides, including this compound, act by competitively inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroate, a precursor of folic acid. This leads to a decrease in the availability of folic acid, which is essential for DNA synthesis. As a result, bacterial growth is inhibited .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, this compound effectively inhibits the ability of bacteria to replicate .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as organic matter in the environment, could potentially interact with the drug and affect its bioavailability
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylpentane-1-sulfonamide are not fully understood due to the limited research available. As a sulfonamide, it likely interacts with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions often involve the inhibition of enzymes, which can disrupt the normal function of the biomolecules and alter biochemical reactions .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Sulfonamides are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Sulfonamides are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Sulfonamides are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Sulfonamides are known to interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Sulfonamides are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-methylpentane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPZDLNZQVUSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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